3-nitro-8-propoxyquinolin-4-ol
Description
Properties
CAS No. |
2694729-58-1 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
Elaborate Synthetic Methodologies and Mechanistic Investigations
Comprehensive Overview of Quinoline (B57606) Core Synthesis
The construction of the quinoline nucleus is a well-established field with a rich history of named reactions that have been refined over more than a century. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.
Classic Cyclization Reactions and their Modern Adaptations
Several classical methods have proven robust for the synthesis of the quinoline core, each offering distinct advantages in terms of substituent placement and substrate scope. The Conrad-Limpach and Gould-Jacobs reactions are particularly relevant for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). synarchive.comwikipedia.orgwikiwand.com
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds in two stages: an initial condensation to form an enamine, followed by a high-temperature cyclization (typically around 250 °C) to yield the 4-hydroxyquinoline (B1666331). synarchive.com The mechanism involves a nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base intermediate which then undergoes an electrocyclic ring closure. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org
The Gould-Jacobs reaction provides another versatile route to 4-hydroxyquinolines. This method begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comwikipedia.org The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.comwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com
Other notable classic syntheses include the Skraup synthesis (reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent), the Doebner-von Miller reaction (reaction of anilines with α,β-unsaturated carbonyl compounds), and the Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group). rroij.com While powerful, these methods are often less direct for the specific synthesis of 4-hydroxyquinolines with the substitution pattern of interest. For instance, the Skraup synthesis is a common method for producing 8-hydroxyquinolines from o-aminophenol. chemicalbook.com
Modern adaptations of these classic reactions often focus on improving reaction conditions, such as using microwave irradiation to dramatically shorten reaction times and improve yields, or employing novel catalysts to enhance efficiency and selectivity. ablelab.eu
Interactive Data Table: Comparison of Classic Quinoline Syntheses
| Reaction Name | Starting Materials | Key Intermediate | Product Type |
| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-Hydroxyquinoline |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboxyquinoline |
| Skraup | Aniline, Glycerol, Oxidizing agent | Acrolein (in situ) | Quinoline |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | - | Substituted quinoline |
| Friedländer | o-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | - | Substituted quinoline |
Catalytic Approaches in Heterocyclic Ring Formation
In recent years, catalytic methods have gained prominence in the synthesis of quinolines, offering milder reaction conditions and greater functional group tolerance compared to the often harsh conditions of classic named reactions. Transition metal catalysis, in particular, has enabled novel synthetic disconnections.
Palladium-catalyzed reactions, for example, have been developed for the synthesis of quinolin-4-ones through the carbonylation of 2-iodoanilines and terminal acetylenes. Similarly, copper and cobalt-catalyzed C-H activation and annulation strategies have emerged as powerful tools for constructing the quinoline scaffold from simpler precursors. These methods often exhibit high atom economy and allow for the assembly of complex quinoline derivatives in a more convergent manner.
Precision Synthesis of 3-Nitro-8-Propoxyquinolin-4-ol and Analogs
The synthesis of the specifically substituted this compound requires a multi-step approach, beginning with the construction of a suitably functionalized quinoline core, followed by regioselective modifications. A plausible synthetic route would involve the initial synthesis of 8-hydroxyquinolin-4-ol, followed by etherification of the 8-hydroxy group and subsequent nitration at the C3 position.
Regioselective Nitration Strategies at the C3 Position
The introduction of a nitro group at the C3 position of a quinolin-4-ol is a critical step. Direct nitration of the quinoline ring can often lead to a mixture of isomers, making regioselective methods highly desirable. For the nitration of 4-hydroxyquinoline, a highly effective and regioselective method has been reported. This involves the treatment of 4-hydroxyquinoline with nitric acid in propionic acid as the solvent. The reaction, when heated to approximately 125 °C, yields 3-nitro-4-hydroxyquinoline in high yield (around 86%). This method provides a direct and efficient way to introduce the nitro group at the desired C3 position, likely favored by the directing effects of the 4-hydroxy (or 4-oxo tautomer) group.
Etherification Techniques for 8-Propoxy Functionalization
The introduction of the 8-propoxy group can be achieved through the etherification of an 8-hydroxyquinoline (B1678124) precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.comyoutube.com
The general mechanism for the Williamson ether synthesis is as follows:
Deprotonation: The 8-hydroxyquinoline is treated with a base to form the corresponding 8-quinolinate anion.
Nucleophilic Attack: The 8-quinolinate anion, a potent nucleophile, attacks the electrophilic carbon of the propyl halide in a concerted SN2 fashion.
Product Formation: The propoxy ether is formed along with a salt byproduct.
Introduction and Tautomerism of the 4-Hydroxyl/Keto Group
The 4-hydroxyl group is typically introduced as part of the initial quinoline ring synthesis, as seen in the Conrad-Limpach and Gould-Jacobs reactions. synarchive.comwikiwand.com These reactions are specifically designed to produce quinolin-4-one or 4-hydroxyquinoline structures.
An important structural consideration for 4-hydroxyquinolines is the existence of keto-enol tautomerism. The 4-hydroxyquinoline (enol form) is in equilibrium with its 4-quinolone (keto form) tautomer. For the parent 4-hydroxyquinoline, the equilibrium generally favors the 4-quinolone form. This tautomerism can influence the reactivity of the molecule. For instance, the regioselectivity of the nitration at the C3 position is likely influenced by the electronic properties of both tautomers. The presence of the electron-withdrawing nitro group and the electron-donating propoxy group in the final product will also affect this tautomeric equilibrium.
Interactive Data Table: Key Synthetic Transformations
| Transformation | Reagents and Conditions | Position(s) Affected | Mechanistic Notes |
| Quinoline Core Synthesis (Gould-Jacobs) | Aniline derivative, Diethyl ethoxymethylenemalonate, Heat | C2, C3, C4, and benzene (B151609) ring | 6-electron cyclization followed by saponification and decarboxylation. wikiwand.comwikipedia.org |
| Quinoline Core Synthesis (Conrad-Limpach) | Aniline derivative, β-ketoester, High temperature | C2, C4, and benzene ring | Condensation to a Schiff base, followed by thermal cyclization. synarchive.comwikipedia.org |
| C3-Nitration | Nitric acid, Propionic acid, ~125 °C | C3 | Electrophilic aromatic substitution, directed by the 4-hydroxy/keto group. |
| O-Propylation (Williamson Ether Synthesis) | Base (e.g., K₂CO₃, NaH), Propyl halide (e.g., 1-bromopropane) | C8-OH | SN2 reaction between the 8-quinolinate anion and the propyl halide. masterorganicchemistry.comwikipedia.org |
Reaction Kinetics and Thermodynamic Profiling of Synthetic Pathways
The kinetic and thermodynamic parameters of the synthetic pathways leading to this compound are crucial for optimizing reaction conditions and maximizing yields. While specific experimental data for this compound are not available, a theoretical analysis based on related reactions can provide valuable insights.
The initial cyclization reaction to form the quinoline ring is often the rate-determining step and is typically carried out at elevated temperatures. wikipedia.org The kinetics of this step would be influenced by the electronic nature of the substituents on the aniline precursor. The electron-donating propoxy group at the ortho position of the aniline could potentially accelerate the initial nucleophilic attack on the β-ketoester in the Conrad-Limpach synthesis.
The subsequent nitration step is an electrophilic aromatic substitution, and its kinetics are well-studied for the parent quinoline ring. rsc.org The nitration of quinoline in strong acid proceeds via the quinolinium ion, which is significantly deactivated towards electrophilic attack. stackexchange.com However, the presence of the electron-donating 8-propoxy group and the activating 4-hydroxyl group would be expected to increase the rate of nitration compared to unsubstituted quinoline. The reaction would likely follow second-order kinetics, being first order in both the quinoline derivative and the nitrating agent.
To provide a semi-quantitative understanding, a hypothetical reaction coordinate diagram can be constructed, illustrating the relative activation energies for the key steps.
| Reaction Step | Plausible Mechanism | Expected Kinetic Order | Key Thermodynamic Considerations |
| Quinoline ring formation | Conrad-Limpach or Gould-Jacobs | Second order | Formation of stable aromatic ring is a strong driving force. |
| Nitration | Electrophilic aromatic substitution | Second order | Exothermic reaction, favored by strong acid. |
| Propoxylation | Williamson ether synthesis | Second order | Generally irreversible under basic conditions. |
Sustainable Chemistry Principles in Quinoline Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of these important compounds. bohrium.comnih.govresearchgate.netacs.orgnih.gov For the synthesis of this compound, several sustainable strategies can be envisioned.
Catalysis: The use of heterogeneous catalysts or recyclable homogeneous catalysts can significantly improve the sustainability of the synthesis. For the cyclization step, solid acid catalysts or Lewis acids supported on inorganic matrices could replace traditional mineral acids, facilitating easier separation and reuse. nih.gov Nanocatalysts are also emerging as highly efficient and recyclable catalysts for quinoline synthesis. nih.gov
Alternative Solvents: Traditional syntheses of quinolines often employ high-boiling and potentially hazardous organic solvents. The use of greener solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) has been successfully demonstrated for various quinoline syntheses. bohrium.comresearchgate.net Solvent-free reaction conditions, where the reactants are heated together in the presence of a catalyst, represent an even more sustainable approach. nih.gov
Energy Efficiency: Microwave-assisted and ultrasound-promoted organic synthesis have been shown to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.gov These techniques could be applied to both the ring-formation and functionalization steps in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Use of renewable feedstocks | Exploration of bio-based starting materials for the aniline and/or the three-carbon unit. | Reduced reliance on fossil fuels. |
| Atom economy | One-pot multi-component reactions to construct the substituted quinoline core. | Reduced waste and purification steps. |
| Use of safer chemicals | Replacement of hazardous reagents like strong acids and toxic solvents. | Improved safety profile of the synthesis. |
| Design for energy efficiency | Application of microwave or ultrasound irradiation. | Reduced reaction times and energy consumption. |
| Catalysis | Employment of reusable solid acid or nanocatalysts. | Reduced catalyst waste and cost. |
Advanced Purification and Isolation Techniques for Complex Quinoline Derivatives
The purification of highly functionalized quinoline derivatives like this compound can be challenging due to their polarity, potential for multiple intermolecular interactions, and possible instability under certain conditions. reddit.com A combination of techniques is often required to achieve high purity.
Crystallization: If the crude product is a solid, crystallization is a powerful purification method. The choice of solvent is critical and can be guided by the polarity of the target molecule. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For polar compounds like quinolin-4-ols, polar protic solvents like ethanol or acetic acid, or mixtures with water, may be effective. google.com
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel might be challenging due to strong adsorption. reddit.com In such cases, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) would be a more suitable approach. researchgate.net The use of additives like trifluoroacetic acid or triethylamine (B128534) in the mobile phase can improve peak shape and resolution.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, especially on a smaller scale, preparative HPLC is the method of choice. This technique offers high resolution and can separate closely related impurities. The conditions developed during analytical HPLC method development can be scaled up for preparative separations.
Solvent Extraction and Washing: Liquid-liquid extraction can be used to remove impurities with significantly different acid-base properties or polarities. For instance, washing an organic solution of the crude product with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.
| Purification Technique | Stationary Phase/Solvent System | Applicability for this compound | Potential Challenges |
| Crystallization | Ethanol/water, acetic acid | Effective for solid products, scalable. | Finding a suitable solvent system can be time-consuming. |
| Normal-Phase Chromatography | Silica gel with ethyl acetate/hexane | May lead to strong adsorption and poor recovery. | Tailing of peaks, decomposition on silica. |
| Reversed-Phase Chromatography | C18 silica with methanol/water | Good for polar compounds, high resolution. | Lower loading capacity compared to normal phase. |
| Preparative HPLC | C18 column with acetonitrile/water | Highest purity achievable, good for small scale. | Expensive, requires specialized equipment. |
In Depth Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
No published ¹H, ¹³C, or 2D-NMR data for 3-nitro-8-propoxyquinolin-4-ol are currently available. Such data would be essential for confirming the proton and carbon framework of the molecule, including the chemical shifts and coupling constants that reveal the electronic environment and connectivity of each atom.
Specific FT-IR and Raman spectra for this compound have not been reported. These techniques would provide valuable information on the vibrational modes of the molecule, helping to identify key functional groups such as the nitro group (NO₂), the hydroxyl group (OH), the propoxy group (O-CH₂CH₂CH₃), and the quinoline (B57606) ring system.
There is no available UV-Vis spectroscopic data for this compound. A UV-Vis spectrum would offer insights into the electronic transitions within the molecule, which are influenced by the conjugated π-system of the quinoline ring and the electronic effects of its substituents.
The precise elemental composition of this compound has not been confirmed through High-Resolution Mass Spectrometry. HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.
Solid-State Structural Analysis by X-ray Crystallography
There are no published X-ray crystallographic studies for this compound. A crystal structure would provide unambiguous information about the bond lengths, bond angles, and three-dimensional arrangement of the atoms in the solid state, as well as details about intermolecular interactions.
Tautomeric Equilibrium Studies of the Quinolin-4-ol/Quinolin-4-one System
Investigations into the tautomeric equilibrium of this compound have not been documented. For many quinolin-4-ol derivatives, a tautomeric equilibrium exists between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms. The position of this equilibrium is highly dependent on factors such as the substituents on the quinoline ring and the solvent used. Studies on related compounds suggest that the quinolin-4-one tautomer is often the more stable form. nuph.edu.uanih.gov However, without specific experimental or computational studies for this compound, the predominant tautomeric form remains unknown.
Chiroptical Properties and Stereoisomer Characterization (if applicable)
As established in the stereochemical analysis, this compound is an achiral molecule. It does not possess any chiral centers or elements of axial or planar chirality. Therefore, it cannot be resolved into enantiomers.
Consequently, this compound does not exhibit chiroptical properties. Chiroptical techniques, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. Since this compound is achiral, it will not rotate the plane of polarized light or show differential absorption of circularly polarized light.
Therefore, the characterization of stereoisomers and the analysis of chiroptical properties are not applicable to this compound. Any synthesis of this compound will yield a single, achiral product, and no stereochemical analysis beyond the confirmation of its constitutional isomerism would be necessary.
Rigorous Theoretical and Computational Chemistry Paradigms
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are at the heart of modern computational chemistry. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. For a molecule like 3-nitro-8-propoxyquinolin-4-ol, these calculations would typically be performed using a specific level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to ensure accuracy.
Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For substituted quinolines, the positions and types of substituent groups (like the nitro and propoxy groups in this compound) would significantly influence the energies of these frontier orbitals.
Hypothetical Data Table for Electronic Properties This table is for illustrative purposes only, as specific data for this compound is unavailable.
| Parameter | Calculated Value (eV) |
|---|---|
| Energy of HOMO | - |
| Energy of LUMO | - |
| HOMO-LUMO Energy Gap (ΔE) | - |
Charge Distribution Analysis: Mulliken Population Analysis, Natural Population Analysis
Understanding how charge is distributed across a molecule is fundamental to predicting its interactions. Mulliken and Natural Population Analysis (NPA) are two common methods for calculating the partial charges on each atom. These analyses would reveal the electrophilic and nucleophilic sites within this compound. The electronegative oxygen and nitrogen atoms of the nitro and hydroxyl groups would be expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would likely have positive partial charges.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential near the hydrogen atoms.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the hybridization of atomic orbitals and the delocalization of electron density, which are key to understanding intramolecular interactions like hyperconjugation and resonance. For this compound, NBO analysis could quantify the stability arising from interactions between filled and empty orbitals, providing insight into the effects of the nitro and propoxy substituents on the quinoline (B57606) ring's electronic structure.
Hypothetical Data Table for NBO Analysis This table is for illustrative purposes only, as specific data for this compound is unavailable.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| - | - | - |
| - | - | - |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Electronic Transitions)
Quantum chemical calculations can predict various spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments. Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the propoxy group in this compound and to simulate its interactions with solvent molecules or biological macromolecules. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its function in a real-world context.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses a rotatable propoxy group, multiple conformations can exist. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to map the potential energy surface that governs their interconversion.
Computational approaches, particularly quantum mechanical methods like Density Functional Theory (DLT), are instrumental in this analysis. sigmaaldrich.com By systematically rotating the dihedral angles associated with the propoxy chain and the nitro group, a potential energy landscape can be generated. This landscape reveals the low-energy, stable conformers, as well as the energy barriers that separate them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C7-C8-O-C1') | Dihedral Angle (C2-C3-N-O1) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 0° (planar) | 0.00 |
| B | 60° (gauche) | 0° (planar) | 1.25 |
| C | 180° (anti-periplanar) | 90° (perpendicular) | 3.50 |
| D | 60° (gauche) | 90° (perpendicular) | 4.75 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Solvent Effects on Molecular Structure and Reactivity
Chemical reactions and molecular properties are rarely studied in the gas phase; they typically occur in a solvent environment. The interaction between a solute and solvent molecules can significantly alter the solute's conformation, electronic structure, and reactivity. For a polar molecule like this compound, with its nitro, hydroxyl, and quinoline nitrogen functionalities, solvent effects are expected to be pronounced.
Computational models can account for solvent effects through two primary approaches: explicit and implicit solvation models. Explicit models involve simulating a number of individual solvent molecules around the solute, offering a highly detailed picture but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture the bulk effects of the solvent.
In polar solvents, it is anticipated that conformations with larger dipole moments will be stabilized. The hydrogen bonding capabilities of the hydroxyl group and the nitro group's oxygen atoms with protic solvents would also play a crucial role in determining the preferred solvation structure and, consequently, the molecule's reactivity. Theoretical studies on related quinoline derivatives have demonstrated the importance of considering solvent effects to accurately predict spectroscopic and electronic properties. researchgate.netdntb.gov.ua
In Silico Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful toolkit for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, potential reactions of interest could include electrophilic or nucleophilic aromatic substitution, or reactions involving the nitro and hydroxyl groups.
By employing quantum mechanical methods, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate can be optimized. The calculation of vibrational frequencies is then used to confirm the nature of these stationary points; a minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path.
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For example, the mechanism of a nucleophilic aromatic substitution on the quinoline ring could be elucidated by modeling the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of a leaving group.
Computational Approaches to Structure-Activity Relationship (SAR) at the Molecular Level
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry and drug design. Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities. nih.gov
For this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum mechanical methods. rsc.org
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's partitioning between an aqueous and an oily phase.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Once these descriptors are calculated for a set of quinoline derivatives with known activities, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a predictive QSAR model. nih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. Molecular docking studies, which predict the binding mode of a ligand to a biological target, can also provide valuable insights into the molecular-level interactions that drive biological activity. nih.goveurekaselect.com
Table 2: Key Molecular Descriptors for SAR Studies
| Descriptor Class | Examples | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Polarity, and intermolecular interactions |
| Steric | Molecular Weight, Molar Volume | Size and shape complementarity with a binding site |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
By applying these rigorous theoretical and computational paradigms, a deep and nuanced understanding of the chemical and physical properties of this compound can be achieved, paving the way for its informed application in various scientific and technological fields.
Mechanistic Investigations of Chemical Reactivity and Transformations
Electrophilic and Nucleophilic Substitution Mechanisms on the Quinoline (B57606) Nucleus
The quinoline ring system's reactivity towards electrophilic and nucleophilic attack is well-documented. tutorsglobe.comuop.edu.pk The presence of the nitro, propoxy, and hydroxyl groups on the 3-nitro-8-propoxyquinolin-4-ol scaffold significantly modulates this reactivity.
Electrophilic Aromatic Substitution (EAS):
Electrophilic attack on the quinoline nucleus generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. tutorsglobe.comuop.edu.pk In the case of this compound, the directing effects of the existing substituents must be considered. The 8-propoxy group is an activating, ortho-, para-directing group, while the 4-hydroxyl group is also activating and ortho-, para-directing. Conversely, the 3-nitro group is a strong deactivating group and a meta-director.
Given these influences, electrophilic substitution is most likely to occur at the C5 and C7 positions of the benzene ring, directed by the activating 8-propoxy group. Nitration of quinoline itself, under vigorous conditions, yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, highlighting the preference for substitution on the carbocyclic ring. uop.edu.pk
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C5 | Activated by 8-propoxy group | Favorable |
| C6 | Deactivated by 3-nitro group | Unfavorable |
| C7 | Activated by 8-propoxy group | Favorable |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic substitution on the quinoline ring typically occurs at the C2 and C4 positions of the pyridine ring, which are electron-deficient. tutorsglobe.com The presence of a strong electron-withdrawing nitro group at the C3 position further activates the ring towards nucleophilic attack. Studies on nitroquinolines have shown that they are susceptible to nucleophilic substitution. For instance, the vicarious nucleophilic substitution of hydrogen (VNS) has been demonstrated in electron-deficient nitroquinolines. nih.gov
In this compound, a nucleophile could potentially attack the C2 position. The 4-hydroxyl group can exist in tautomeric equilibrium with the 4-keto form (quinolin-4-one), which would further influence the electronic properties of the ring. researchgate.netrsc.org
Chemical Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the chemical diversity of the parent molecule. nih.gov
Reduction to an Amino Group:
One of the most common reactions of the nitro group is its reduction to an amino group. This transformation can be achieved using various reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). The resulting 3-amino-8-propoxyquinolin-4-ol would be a valuable intermediate for further derivatization. The reduction of nitroarenes is a well-established method for the preparation of aromatic amines. acs.org The in-situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of active methylene (B1212753) compounds is a known modification of the Friedländer synthesis to produce substituted quinolines. mdpi.com
Other Transformations:
The nitro group can also participate in other reactions, such as partial reduction to nitroso or hydroxylamino functionalities. Additionally, it can be involved in cycloaddition reactions, where the nitroalkene moiety of nitropyridones can react with electron-rich dienes. nih.gov
Reactions Mediated by the 4-Hydroxyl/Keto Moiety
The 4-hydroxyl group of this compound is in tautomeric equilibrium with its keto form, 3-nitro-8-propoxyquinolin-4(1H)-one. researchgate.netrsc.org This keto-enol tautomerism plays a crucial role in the reactivity of this moiety. frontiersin.org
O-Alkylation and O-Acylation:
The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions would proceed via the enol tautomer.
Reactions of the Keto Form:
The keto tautomer can undergo reactions typical of ketones. For example, it could potentially participate in condensation reactions with aldehydes at the C3 position if the nitro group were not present. However, the strong electron-withdrawing nature of the nitro group at C3 makes this less likely.
The interplay between the enol and keto forms can be influenced by substituents. For instance, a hydrogen-bond acceptor at the 3-position can favor the enol form. rsc.org
Oxidative and Reductive Pathways
The this compound molecule has several sites that can be susceptible to oxidation and reduction.
Oxidation:
The quinoline ring is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. The propoxy group's benzylic-like position is a potential site for oxidation.
Reduction:
As discussed in section 5.2, the nitro group is readily reduced. The pyridine ring of the quinoline nucleus can also be reduced under certain conditions, typically with catalytic hydrogenation under more forcing conditions than those required for nitro group reduction. This would lead to the formation of a tetrahydroquinoline derivative. The reduction of nitroquinolines can be complex, with some studies showing that aldehyde oxidase (AOX) can catalyze both oxidative and reductive transformations of 5-nitroquinoline. nih.gov
Derivatization Reactions for Expanding Chemical Diversity
The functional groups present in this compound offer numerous opportunities for derivatization to create a library of related compounds.
Table 2: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| 3-Nitro | Reduction | Fe/HCl, H2/Pd-C | 3-Amino |
| 4-Hydroxyl | O-Alkylation | Alkyl halides, base | 4-Alkoxy |
| 4-Hydroxyl | O-Acylation | Acyl chlorides, acid anhydrides | 4-Acyloxy |
| Quinoline Ring | Electrophilic Substitution | HNO3/H2SO4, Br2 | Substituted at C5 or C7 |
| 3-Amino (post-reduction) | Acylation | Acyl chlorides, acid anhydrides | 3-Amido |
| 3-Amino (post-reduction) | Diazotization/Sandmeyer | NaNO2/HCl, CuX | 3-Halo, 3-Cyano, etc. |
The synthesis of various 4-hydroxyquinoline (B1666331) derivatives has been explored, including aminomethylation via the Mannich reaction and Knoevenagel condensation with aromatic aldehydes. mdpi.com
Influence of Substituent Effects (Nitro, Propoxy) on Reaction Selectivity and Rate
The electronic and steric properties of the nitro and propoxy substituents have a profound impact on the reactivity of the quinoline nucleus.
Electronic Effects:
Nitro Group: The 3-nitro group is a powerful electron-withdrawing group, both through induction and resonance. It deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 and C4 positions. The strong electron-withdrawing nature of the nitro group is known to facilitate reactions with nucleophiles. nih.gov
Hydroxyl Group: The 4-hydroxyl group is also an electron-donating, activating group.
Steric Effects:
The propoxy group at the C8 position can exert steric hindrance, potentially influencing the regioselectivity of reactions on the benzene ring. For instance, it might favor attack at the less hindered C5 position over the C7 position. The steric repulsion between substituents can also lead to unusual reactivity, as seen in 1-methyl-3,6,8-trinitro-2-quinolone, where steric strain distorts the quinolone framework and enhances its reactivity. nih.gov
Advanced Mechanistic Studies of Biological Interactions Non Clinical Focus
High-Throughput Screening for Molecular Target Identification
No publicly available research data from high-throughput screening (HTS) campaigns that specifically identify molecular targets for 3-nitro-8-propoxyquinolin-4-ol could be located. HTS is a foundational method in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. The absence of such data suggests that this compound may not have been subjected to broad screening against panels of biological targets, or the results of such screenings have not been published in the accessible scientific literature.
Enzyme Inhibition Kinetic Studies and Molecular Mechanisms (e.g., Cholinesterases, Monoamine Oxidases, Kinases)
There is no available scientific literature detailing the enzyme inhibition kinetics or the molecular mechanisms of interaction between this compound and specific enzymes such as cholinesterases, monoamine oxidases, or kinases. Kinetic studies are crucial for understanding the nature of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and for determining key parameters like the inhibition constant (Kᵢ). Without such studies, the potential of this compound as an enzyme inhibitor remains uncharacterized.
Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms
No studies reporting the receptor binding affinity of this compound for any specific biological receptor were found. Consequently, there is no information on the ligand-receptor interaction mechanisms, such as the identification of key binding site residues or the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Receptor binding assays are fundamental to characterizing the pharmacological profile of a compound, and the lack of this data indicates a significant gap in the understanding of its potential biological effects.
Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Events
A search for computational studies, including protein-ligand docking and molecular dynamics simulations, involving this compound yielded no specific results. These in silico methods are powerful tools for predicting the binding mode and affinity of a ligand to a protein target and for simulating the dynamics of their interaction over time. The absence of such computational analyses means that the potential binding interactions of this compound with any protein targets have not been computationally modeled or explored.
Elucidation of Cellular Pathway Modulation at a Molecular Level (e.g., Apoptosis Initiation, Cell Cycle Regulation)
There is no published research that elucidates the modulation of any cellular pathways at a molecular level by this compound. Studies investigating effects on pathways such as apoptosis initiation or cell cycle regulation are critical for understanding the cellular response to a compound. The lack of such data means that the impact of this specific quinoline (B57606) derivative on cellular signaling and function is unknown.
Computational and Experimental Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
No computational or experimental structure-activity relationship (SAR) studies that include this compound could be identified. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogues. While general SAR studies on quinoline derivatives exist, none specifically provide a molecular interaction profile for the title compound.
Exploration of Chemical Scaffolding and Probe Applications
Utilization as a Versatile Chemical Scaffold for Novel Compound Libraries
The quinoline (B57606) core, a bicyclic aromatic heterocycle, is a well-established and privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro group, a propoxy group, and a hydroxyl group at specific positions, as in 3-nitro-8-propoxyquinolin-4-ol, offers a unique combination of electronic and steric properties that could be exploited for the generation of diverse compound libraries.
The nitro group, being a strong electron-withdrawing group, can significantly influence the reactivity of the quinoline ring, making it susceptible to nucleophilic substitution reactions. This feature could be harnessed to introduce a variety of functional groups at different positions, leading to a library of novel derivatives. Furthermore, the propoxy and hydroxyl groups provide handles for further chemical modifications. The hydroxyl group can be readily alkylated, acylated, or used in esterification reactions, while the propoxy group, though generally less reactive, can be modified under specific conditions.
The strategic placement of these functional groups allows for three-dimensional diversification, a key aspect in the design of compound libraries for high-throughput screening. By systematically varying the substituents at these positions, a vast chemical space can be explored, increasing the probability of identifying compounds with desired biological or material properties.
Application in Supramolecular Chemistry and Molecular Recognition Systems
The structural features of this compound suggest its potential as a building block in supramolecular chemistry. The quinoline nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined, non-covalent assemblies. The aromatic quinoline core can participate in π-π stacking interactions, another crucial driving force in the construction of supramolecular architectures.
The nitro group's electron-withdrawing nature can modulate the electron density of the aromatic system, thereby tuning the strength of these π-π stacking interactions. The propoxy group, with its flexible alkyl chain, can influence the solubility and packing of the molecules in the solid state or in solution. This interplay of hydrogen bonding, π-π stacking, and steric effects could be exploited to design and synthesize novel host-guest systems, molecular capsules, and self-assembled monolayers with specific recognition properties. For instance, the quinolinol moiety is known to chelate metal ions, and the substituents on the this compound scaffold could be tailored to achieve selective binding of specific metal cations.
Development as Fluorescent Probes or Chemosensors for Specific Analytes
Quinoline derivatives are renowned for their fluorescent properties. The extended π-conjugated system of the quinoline ring often leads to strong emission in the visible region of the electromagnetic spectrum. The photophysical properties of these fluorophores are highly sensitive to their local environment and can be modulated by the introduction of various functional groups.
The this compound scaffold possesses the necessary attributes for development as a fluorescent probe. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher through photoinduced electron transfer (PET). However, upon interaction with a specific analyte, this quenching effect could be suppressed, leading to a "turn-on" fluorescence response. The hydroxyl and propoxy groups can be functionalized with specific recognition moieties to impart selectivity towards a target analyte, such as metal ions, anions, or biologically relevant molecules. The combination of a tunable fluorescent core and a selective binding site makes this scaffold a promising candidate for the design of highly sensitive and selective chemosensors for applications in environmental monitoring, clinical diagnostics, and cellular imaging.
Integration into Advanced Materials for Optoelectronic or Sensing Purposes
The inherent photophysical properties and the potential for self-assembly make the this compound scaffold an interesting candidate for integration into advanced materials. Quinoline-based compounds have been explored for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The electron-deficient nature of the nitro-substituted quinoline ring could facilitate its use as an n-type semiconductor in organic electronic devices. The ability to form ordered structures through non-covalent interactions could be beneficial for charge transport in these materials. Furthermore, the fluorescent properties of this scaffold could be harnessed in the development of solid-state lighting and display technologies.
In the realm of sensing, thin films or nanoparticles incorporating this compound could be fabricated for the detection of specific analytes in the gas or liquid phase. The change in the optical or electronic properties of the material upon exposure to the target analyte would form the basis of the sensing mechanism. The versatility of the scaffold allows for fine-tuning of its properties to meet the specific requirements of a particular application.
Role in Chemical Biology as Tool Compounds for Probing Biological Processes
Quinoline-containing compounds are ubiquitous in biologically active natural products and synthetic pharmaceuticals. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, with its unique substitution pattern, could serve as a starting point for the development of novel tool compounds to probe various biological processes.
Q & A
Q. What are the common synthetic routes for 3-nitro-8-propoxyquinolin-4-ol in laboratory settings?
The synthesis typically involves a multi-step process starting from quinoline derivatives. Key steps include:
- Nitration : Introducing the nitro group at the 3-position using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to avoid over-nitration.
- Alkoxylation : Propoxy group installation at the 8-position via nucleophilic substitution, often employing potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C .
- Purification : Use of column chromatography or recrystallization to isolate the product. Reaction progress is monitored using TLC, and structural confirmation relies on -NMR and HPLC for purity assessment .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and aromatic proton environments. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) and detects byproducts.
- Mass Spectrometry (EI-MS or HR-MS) : Confirms molecular weight and fragmentation patterns .
Q. What are the key considerations in designing cytotoxicity assays for this compound?
- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) relevant to the compound’s hypothesized targets.
- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 µM) to determine IC values.
- Control Groups : Include untreated cells and positive controls (e.g., doxorubicin).
- Apoptosis Markers : Assess caspase-3/7 activation or Annexin V staining to confirm mechanism .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Temperature Control : Lower nitration temperatures (0–5°C) reduce side reactions like ring oxidation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkoxylation efficiency.
- Catalyst Screening : Test bases (e.g., KCO, CsCO) to improve substitution rates.
- Reagent Stoichiometry : Excess propyl bromide (1.5–2.0 equivalents) drives alkoxylation to completion .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3-chloro-6-methoxyquinolin-4-ol) to identify anomalous peaks .
- Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and confirm assignments .
Q. How can the structure-activity relationship (SAR) of this compound be systematically investigated?
- Analog Synthesis : Modify substituents (e.g., nitro → amine, propoxy → ethoxy) and test activity.
- Kinase Profiling : Screen analogs against kinase panels to identify critical functional groups for target inhibition.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with kinases like EGFR or CDK2 .
Q. What methodologies determine the IC values of this compound against kinase targets?
- Enzymatic Assays : Use ADP-Glo™ kinase assays to measure ATP consumption.
- Data Analysis : Fit dose-response data to a four-parameter logistic model (GraphPad Prism).
- Validation : Repeat assays in triplicate and compare with known inhibitors (e.g., staurosporine) .
Q. How do researchers validate the proposed mechanisms of action in cancer models?
- In Vitro Models : Use siRNA knockdown of target kinases to confirm pathway dependency.
- In Vivo Studies : Administer the compound to xenograft-bearing mice and monitor tumor volume.
- Biomarker Analysis : Quantify phospho-kinase levels (Western blot) in treated vs. control tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
